molecular formula C10H11NO B2370541 3-Benzofuranethanamine CAS No. 90921-29-2

3-Benzofuranethanamine

Cat. No. B2370541
CAS RN: 90921-29-2
M. Wt: 161.204
InChI Key: LPEGMOMWJPWYNX-UHFFFAOYSA-N
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Description

3-Benzofuranethanamine, also known as alpha-Methyl-3-benzofuranethanamine, is a chemical compound with the molecular formula C11H13NO . It is a benzofuran compound, a class of compounds that are ubiquitous in nature .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the reaction of substituted-4-bromomethylcoumarins with aqueous sodium hydroxide at refluxing temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring attached to an ethanamine group . The IUPAC name for this compound is 1-(1-benzofuran-3-yl)propan-2-amine .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can undergo C−H functionalisations, including alkylations, arylations and heteroarylations, carboxylations, carbamoylations, and C-heteroatom bond formations . The formyl directed alkylation of 3-formylbenzofurans with acrylates using a ruthenium catalyst is another example of a chemical reaction involving benzofuran compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 161.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its XLogP3-AA value is 1.7, indicating its partition coefficient between octanol and water .

Scientific Research Applications

Alzheimer's Disease Research

3-Benzofuranethanamine-related compounds have been explored for their potential in Alzheimer's disease (AD) treatment. Researchers synthesized hybrid molecules linking a benzofuran ring to N-methyl-N-benzylamine, exhibiting multifunctional drug properties for AD. These compounds showed inhibitory activity against cholinesterase and Abeta fibril formation, with some also demonstrating neuroprotective effects (Rizzo et al., 2008).

Antimicrobial Therapy

Benzofuran derivatives, including this compound, are recognized for their broad biological and pharmacological applications. Recent studies have highlighted their potential as antimicrobial agents against clinically approved targets. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially for developing efficient antimicrobial candidates. Derivatives like psoralen, 8-methoxypsoralen, and angelicin have been used in treating skin diseases such as cancer or psoriasis (Hiremathad et al., 2015).

Anti-Tubercular Agents

Benzofuran is also present in natural products and has shown anti-tubercular activity. Novel series containing 3-chlorobenzofuran derivatives have been synthesized and tested against multidrug-resistant Mycobacterium tuberculosis strains. Some compounds exhibited excellent inhibitory potency and could serve as a lead for future development of potential and effective anti-tubercular agents (Abdullah et al., 2021).

Cognitive and Attention Enhancement

Some benzofuran-based compounds, specifically acting as H3 receptor antagonists, have shown promise in enhancing cognition and attention. These compounds were potent at human and rat H3 receptors and exhibited cognition and attention-enhancing properties in animal models without stimulating locomotor activity. Their potency and selectivity support the potential of H3 receptor antagonists for treating cognitive dysfunction (Cowart et al., 2005).

Antiproliferative Activities

Benzofuran derivatives have been synthesized and evaluated for their antiproliferative potential against cancer cells. Some compounds demonstrated significant inhibition against various cancer cell lines. The study indicates that benzofuran compounds containing nitrogen heterocycles are essential for activity and possess excellent drug-like characteristics, potentially useful as pro-drugs (Santoshkumar et al., 2016).

Safety and Hazards

3-Benzofuranethanamine is a beige liquid that can cause burns by all exposure routes. It is harmful if swallowed and can cause harm to the respiratory system, eyes, and skin .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

properties

IUPAC Name

2-(1-benzofuran-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEGMOMWJPWYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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